molecular formula C9H13NO B15350506 N-methylbicyclo[2.2.1]hept-5-ene-2-carboxamide

N-methylbicyclo[2.2.1]hept-5-ene-2-carboxamide

Cat. No.: B15350506
M. Wt: 151.21 g/mol
InChI Key: QDIURVLTYFGLCN-UHFFFAOYSA-N
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Description

N-Methylbicyclo[2.2.1]hept-5-ene-2-carboxamide is a chemical compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol. It is a derivative of norbornene and is known for its unique bicyclic structure, which includes a nitrogen atom in its molecular framework.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the reaction of norbornene with methylamine in the presence of a strong acid catalyst. The reaction typically involves heating the mixture under reflux conditions to ensure complete conversion.

  • Industrial Production Methods: On an industrial scale, the compound is often produced using transition metal catalysts to enhance the reaction efficiency and yield. These catalysts help in the selective formation of the desired product while minimizing by-products.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation: Norbornene-2-carboxylic acid.

  • Reduction: N-Methylbicyclo[2.2.1]hept-5-ene-2-amine.

  • Substitution: Various amides and amines depending on the nucleophile used.

Scientific Research Applications

N-Methylbicyclo[2.2.1]hept-5-ene-2-carboxamide has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.

  • Biology: The compound has been studied for its potential biological activity, including its role as a ligand in receptor binding studies.

  • Medicine: It has been investigated for its pharmacological properties, including its potential use as a therapeutic agent in drug development.

  • Industry: The compound is utilized in the production of polymers and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-Methylbicyclo[2.2.1]hept-5-ene-2-carboxamide exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used, such as in medicinal applications or industrial processes.

Comparison with Similar Compounds

N-Methylbicyclo[2.2.1]hept-5-ene-2-carboxamide is unique due to its bicyclic structure and the presence of the nitrogen atom. Similar compounds include:

  • Norbornene-2-carboxylic acid: Lacks the methyl group present in this compound.

  • N-Methyl-5-norbornene-2-carboxylic acid: Similar structure but different functional groups.

  • 2-Benzoyl-5-norbornene: Contains a benzoyl group instead of a carboxamide group.

These compounds differ in their chemical properties and potential applications, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

N-methylbicyclo[2.2.1]hept-5-ene-2-carboxamide

InChI

InChI=1S/C9H13NO/c1-10-9(11)8-5-6-2-3-7(8)4-6/h2-3,6-8H,4-5H2,1H3,(H,10,11)

InChI Key

QDIURVLTYFGLCN-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1CC2CC1C=C2

Origin of Product

United States

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